molecular formula C17H15NO2 B7772776 1-Ethyl-4-hydroxy-3-phenyl-1H-quinolin-2-one

1-Ethyl-4-hydroxy-3-phenyl-1H-quinolin-2-one

Cat. No.: B7772776
M. Wt: 265.31 g/mol
InChI Key: UVMBIUGTNDGJPV-UHFFFAOYSA-N
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Description

1-Ethyl-4-hydroxy-3-phenyl-1H-quinolin-2-one is a heterocyclic compound belonging to the quinolone family. Quinolones are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a quinoline core with an ethyl group at the first position, a hydroxy group at the fourth position, and a phenyl group at the third position.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Ethyl-4-hydroxy-3-phenyl-1H-quinolin-2-one can be synthesized through various methods. One common approach involves the cyclization of 2-aminobenzophenone derivatives with ethyl acetoacetate under acidic conditions. The reaction typically proceeds via the formation of an intermediate enamine, which then undergoes cyclization to form the quinoline core.

Industrial Production Methods: Industrial production of this compound often involves optimizing the reaction conditions to achieve high yields and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reaction. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions: 1-Ethyl-4-hydroxy-3-phenyl-1H-quinolin-2-one undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a quinone derivative.

    Reduction: The quinoline core can be reduced to form tetrahydroquinoline derivatives.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine or nitric acid.

Major Products:

    Oxidation: Quinone derivatives.

    Reduction: Tetrahydroquinoline derivatives.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

1-Ethyl-4-hydroxy-3-phenyl-1H-quinolin-2-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-Ethyl-4-hydroxy-3-phenyl-1H-quinolin-2-one involves its interaction with specific molecular targets. For instance, it may inhibit enzymes or interact with DNA, leading to its biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

    4-Hydroxy-2-quinolones: These compounds share a similar core structure but differ in the substituents attached to the quinoline ring.

    Quinoline derivatives: Various quinoline derivatives exhibit different biological activities and chemical properties.

Uniqueness: 1-Ethyl-4-hydroxy-3-phenyl-1H-quinolin-2-one is unique due to its specific substituents, which confer distinct chemical and biological properties. Its combination of an ethyl group, hydroxy group, and phenyl group makes it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

1-ethyl-4-hydroxy-3-phenylquinolin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15NO2/c1-2-18-14-11-7-6-10-13(14)16(19)15(17(18)20)12-8-4-3-5-9-12/h3-11,19H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVMBIUGTNDGJPV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=CC=CC=C2C(=C(C1=O)C3=CC=CC=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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